![molecular formula C10H11N3O4 B2774316 4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid CAS No. 327026-20-0](/img/structure/B2774316.png)
4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid
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Description
“4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid” is a unique chemical compound with the empirical formula C10H11N3O4 . It is a product for proteomics research .
Molecular Structure Analysis
The molecular weight of “4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid” is 237.21 . The InChI code for a similar compound, 4-oxo-4-(2-pyridinyl)butanoic acid, is 1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13) .Scientific Research Applications
Synthesis and Molecular Structure
One area of focus has been on the synthesis and crystal structure analysis of related compounds, which provides fundamental insights into their molecular arrangements and potential applications. The study of the molecular and crystal structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, reveals details about their crystal packing and supramolecular interactions. These studies highlight the importance of hydrogen bonding in directing crystal structures, which could inform drug design and materials science (S. Naveen et al., 2016).
Coordination Chemistry and Metal Complexes
Research has extended into coordination chemistry, where such compounds act as ligands forming complexes with metals. These complexes can be structurally characterized and evaluated for properties like photoconductivity, potentially contributing to materials science applications. For example, the synthesis and structural characterization of novel Co(III) and Cr(III) complexes with a monosubstituted dipicolinic acid hydrazide derivative demonstrate the versatility of these compounds in forming coordination compounds with potential electrochemical applications (Anita Blagus Garin et al., 2019).
Biological Activity and Pharmacological Potential
The exploration of biological activities, including antimicrobial and anticancer properties, forms a crucial part of the research on these compounds. For instance, derivatives of related chemical structures have been synthesized and evaluated for their anticancer activity through molecular docking studies, indicating their potential as therapeutic agents (Mehvish Mehvish & Arvind Kumar, 2022).
Chemical Reactions and Analytical Applications
There's also interest in the reactivity of these compounds with other chemical species, which is fundamental for developing analytical methods or synthesis pathways for new compounds. The reaction of hydrazino groups with carbonyl compounds to form hydrazones is a basis for fluorescence derivatization reagents, useful in high-performance liquid chromatography (HPLC) for determining carbonyl compounds, showcasing the role of these compounds in analytical chemistry (T. Iwata et al., 1997).
Supramolecular Chemistry
Investigations into supramolecular synthons involving carboxylic acid and pyridine groups in the crystal structures of related acids reveal the nuanced intermolecular interactions that govern crystal packing. This understanding is crucial for crystal engineering strategies aiming at designing materials with specific properties (Peddy Vishweshwar et al., 2002).
properties
IUPAC Name |
4-oxo-4-[2-(pyridine-4-carbonyl)hydrazinyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-8(1-2-9(15)16)12-13-10(17)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,12,14)(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWIVZMXIVOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid |
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